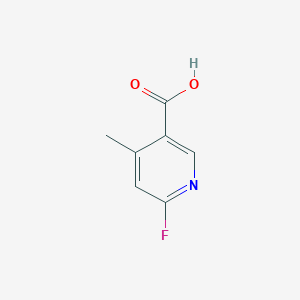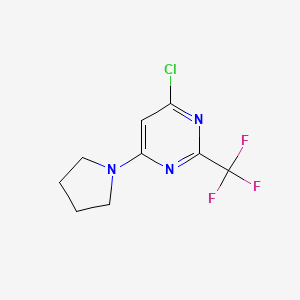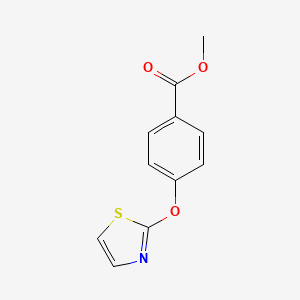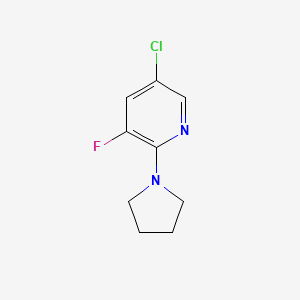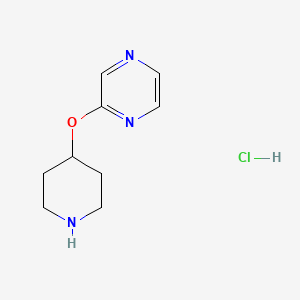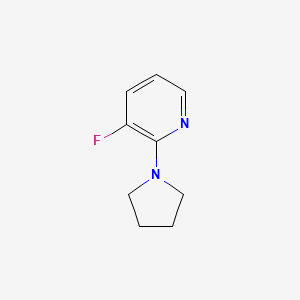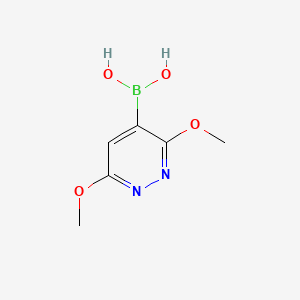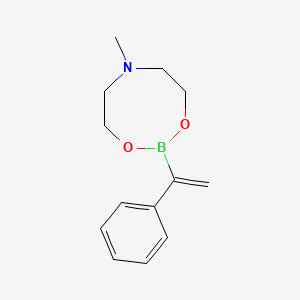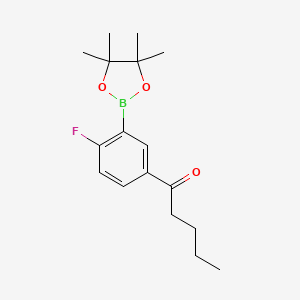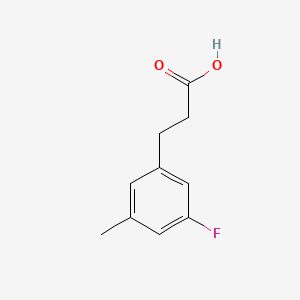
3-(3-Fluoro-5-methylphenyl)propionic acid
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-(3-Fluoro-5-methylphenyl)propionic acid” were not found, it’s worth noting that propionic acid derivatives can be synthesized through various methods. For instance, propionic acid synthesis in Propionibacterium acidipropionici involves key metabolic nodes including glycolysis, the Wood–Werkman cycle, and amino acid metabolism .
Molecular Structure Analysis
The molecular weight of “this compound” is 182.19 . The IUPAC name is 3-(3-fluoro-5-methylphenyl)propanoic acid and the InChI code is 1S/C10H11FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It is soluble in organic solvents such as dichloromethane and ethanol.
Wissenschaftliche Forschungsanwendungen
1. Chiral Building Blocks
The synthesis of various propionic acid derivatives, including those similar to 3-(3-Fluoro-5-methylphenyl)propionic acid, has been explored for their potential as chiral building blocks. One study achieved the synthesis of (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid and related compounds through alkylation reactions. These substances are crucial in developing chiral molecules for pharmaceutical applications (Parsons et al., 2004).
2. Organic Synthesis Intermediates
3. Enzymatic Synthesis
The enzymatic synthesis of α-methyl-α-(2-fluoro-4-biphenylyl)propionic acid, a compound with structural similarities to this compound, demonstrates the potential of biocatalysis in producing optically pure pharmaceuticals. This process involved asymmetric decarboxylation catalyzed by enzymes, emphasizing the role of biotechnology in drug synthesis (Terao et al., 2003).
4. Supramolecular Dendrimers
Research on methyl esters of various phenylpropionic acids, including structures akin to this compound, has led to the development of supramolecular dendrimers. These complex structures have applications in creating porous columnar lattices and hollow supramolecular spheres, vital in nanotechnology and materials science (Percec et al., 2006).
5. Structure Analysis of Molecular Compounds
The study of molecular compounds with similar structures to this compound, such as 3-phenylpropionic acid and its derivatives, has been crucial in understanding the nature of intermolecular interactions. This research is essential for the design of new molecular materials with specific physical and chemical properties (Das et al., 2012).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .
Eigenschaften
IUPAC Name |
3-(3-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXGGXOPIWHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



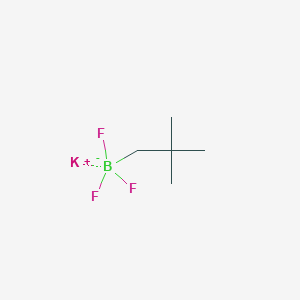
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
